1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid
Overview
Description
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid is an organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole and piperidine derivatives.
Step 1 Formation of Indole Derivative: The indole derivative can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Step 2 Alkylation: The indole derivative is then alkylated with a suitable piperidine derivative under basic conditions to form the desired product.
Step 3 Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring, such as indole-3-carboxaldehyde.
Reduction Products: Reduced forms of the carboxylic acid group, such as 1-(1H-indol-3-ylmethyl)piperidine-4-methanol.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid depends on its specific biological target. In general, the compound may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The indole moiety is known to engage in π-π interactions and hydrogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can influence various molecular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-(1H-indol-3-ylmethyl)piperidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(1H-indol-3-ylmethyl)piperidine-4-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and biological activities.
1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide: The carboxamide group can alter the compound’s hydrogen bonding capabilities and stability.
Uniqueness: 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid is unique due to the presence of both an indole and a piperidine ring, along with a carboxylic acid group. This combination of structural features allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)11-5-7-17(8-6-11)10-12-9-16-14-4-2-1-3-13(12)14/h1-4,9,11,16H,5-8,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHYWDRTEHWTAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428325 | |
Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100957-76-4 | |
Record name | 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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